N-{2-[(3-fluorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide
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Overview
Description
N-{2-[(3-fluorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide: is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[(3-fluorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of Fluorobenzyl Group: The 3-fluorobenzyl group is introduced via a nucleophilic substitution reaction using 3-fluorobenzyl chloride and a base such as sodium hydride.
Acetylation: The final step involves the acetylation of the amine group using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzothiazole ring or the fluorobenzyl group, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorobenzyl position.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Bases like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its antimicrobial and antifungal properties.
- Potential use as a probe in biochemical assays.
Medicine:
- Explored for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes.
- Studied for its anti-inflammatory and analgesic properties.
Industry:
- Potential applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{2-[(3-fluorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
- N-(3-Fluorobenzyl)-N-{2-[(3-fluorobenzyl)sulfanyl]-4-oxo-3(4H)-quinazolinyl}methanesulfonamide
- 4-tert-butyl-N-{2-[(3-fluorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide
Comparison:
- N-{2-[(3-fluorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide is unique due to its specific substitution pattern and the presence of both fluorobenzyl and benzothiazole moieties, which contribute to its distinct biological activity and chemical reactivity.
- Similar compounds may share some structural features but differ in their substitution patterns, leading to variations in their biological and chemical properties.
Properties
IUPAC Name |
N-[2-[(3-fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS2/c1-10(20)18-13-5-6-14-15(8-13)22-16(19-14)21-9-11-3-2-4-12(17)7-11/h2-8H,9H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNDRRZNIJYZGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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